molecular formula C23H23N7O2 B2399898 (3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920263-14-5

(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2399898
CAS RN: 920263-14-5
M. Wt: 429.484
InChI Key: SWXXMAUOZRMITM-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms. They are often used in the synthesis of pharmaceuticals and polymers.


Synthesis Analysis

The synthesis of triazole-containing compounds often involves the use of copper catalysis . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

Triazoles have a unique structure that allows them to form hydrogen bonds and dipole interactions with biological receptors . This makes them valuable pharmacophores in drug design.


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in copper-catalyzed azide-alkyne cycloaddition reactions .

Scientific Research Applications

Conclusion

The compound’s multifaceted properties make it a fascinating subject for further investigation. Researchers should collaborate across disciplines to unlock its full potential, leading to the development of novel drugs for multifunctional diseases. 🌟

Mechanism of Action

The mechanism of action of triazole-containing compounds often involves interactions with biological receptors through hydrogen bonding and dipole interactions .

Future Directions

Research on triazole-containing compounds is ongoing, with many researchers working to develop new synthetic methodologies and explore their potential applications in medicine . The development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases is a promising area of future research .

properties

IUPAC Name

(3-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-6-8-18(9-7-16)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)17-4-3-5-19(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXMAUOZRMITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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